RXFP1 receptor agonist-3

Description

Overview of the Relaxin Family Peptide System and RXFP1 Receptor

The relaxin family of peptides, structurally similar to insulin, plays crucial roles in reproduction, cardiovascular health, and tissue remodeling. physiology.orgacs.org These peptides exert their effects by activating a group of four G protein-coupled receptors (GPCRs), designated as RXFP1 through RXFP4. physiology.orgnih.gov

RXFP1 is a complex class A GPCR characterized by a large, multi-domain extracellular structure. researchgate.netnih.govnih.gov This ectodomain is composed of a low-density lipoprotein receptor class A (LDLa) module and a series of leucine-rich repeats (LRRs). researchgate.netnih.govrcsb.org The receptor also possesses a typical seven-transmembrane (7TM) domain common to GPCRs. nih.gov The LDLa module is crucial for receptor activation, while the LRRs and the exoloops within the transmembrane domain are involved in ligand binding. rcsb.orgnih.gov A unique feature of RXFP1 is the presence of its extracellular loop 2 (ECL2) within the orthosteric ligand-binding pocket when the receptor is in its active state. nih.gov This suggests a mechanism of autoinhibition where the ectodomain regulates the activity of ECL2. researchgate.net

The primary endogenous ligand for RXFP1 is the peptide hormone relaxin, particularly human relaxin-2 (H2 relaxin). nih.govguidetopharmacology.org Relaxin is known for its significant roles in female reproduction, such as remodeling reproductive tissues for parturition. nih.gov Beyond reproduction, relaxin exhibits pleiotropic effects, including vasodilation, angiogenesis, and anti-inflammatory and anti-fibrotic actions in various organs like the heart, lungs, liver, and kidneys. nih.govnih.gov There is also cross-reactivity within the relaxin family, with relaxin-3 also capable of activating RXFP1. guidetopharmacology.org Additionally, C1q/tumor necrosis factor-related proteins (CTRPs) 1, 6, and 8 have been identified as novel interaction partners for RXFP1. arvojournals.org

Activation of RXFP1 initiates a cascade of intracellular signaling events. nih.gov The receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govpeptidesciences.com This cAMP signaling is implicated in various physiological responses, including vasodilation and the regulation of extracellular matrix remodeling. nih.govresearchgate.net RXFP1 signaling is also involved in cardioprotection, reduction of inflammation, and has demonstrated anti-fibrotic effects in preclinical models of heart, lung, and liver disease. nih.govnih.govrsc.org Consequently, dysfunction in RXFP1 signaling has been linked to conditions such as fibrosis and cardiovascular diseases. nih.govresearchgate.net

Rationale for Investigating Synthetic RXFP1 Receptor Agonists

While the therapeutic potential of the natural ligand, relaxin, is significant, its application is limited by a short plasma half-life and the need for parenteral administration, which is not ideal for chronic conditions. acs.orgnih.gov This has driven the search for small-molecule agonists that can offer improved pharmacokinetic properties, such as longer half-lives and the potential for oral delivery. acs.orgoup.com Small-molecule agonists would not only be valuable for therapeutic development but also as tools to further probe the biology of the relaxin system. nih.gov

Contextualization of RXFP1 Receptor Agonist-3 within the Landscape of RXFP1 Agonist Development

The development of RXFP1 agonists has followed several paths. Early efforts focused on peptide-based agonists, such as B7-33, a single-chain synthetic analog of the relaxin B-chain. peptidesciences.comnih.gov B7-33 acts as a functionally selective agonist, preferentially activating certain signaling pathways over others. nih.govmedchemexpress.com

A significant breakthrough in non-peptide agonists was the discovery of ML290, the first small-molecule agonist for RXFP1. nih.govnih.govoup.com ML290, however, showed species-specific activity, activating the human receptor but not the rodent counterpart. oup.comfrontiersin.org It was also identified as a biased allosteric agonist, meaning it binds to a site on the receptor different from the natural ligand and selectively activates specific signaling pathways. nih.govresearchgate.net

The discovery of ML290 paved the way for the development of more potent and selective small-molecule agonists. acs.org this compound is one such compound that has emerged from these efforts. It is a potent agonist that stimulates cAMP production in cells expressing human RXFP1, with a reported EC50 value of 2 nM. medchemexpress.commedchemexpress.com The chemical structure of this compound features a fluorinated aromatic core linked to a heterocyclic amine, a design intended to improve receptor binding and metabolic stability. vulcanchem.com Further research has led to the discovery of other agonists like AZD5462, the first oral small-molecule RXFP1 agonist to enter clinical trials. jst.go.jp

Interactive Data Table: Key RXFP1 Agonists and Their Properties

| Agonist | Type | Key Characteristics |

| H2 Relaxin | Endogenous Peptide | Primary natural ligand, potent but has a short half-life. guidetopharmacology.orgnih.gov |

| B7-33 | Synthetic Peptide | Functionally selective, preferentially activates pERK pathway. nih.govmedchemexpress.com |

| ML290 | Small Molecule | First-in-class, biased allosteric agonist, species-specific. nih.govnih.gov |

| This compound | Small Molecule | Potent agonist with an EC50 of 2 nM for cAMP production. medchemexpress.commedchemexpress.com |

| AZD5462 | Small Molecule | First oral agonist to enter clinical trials. jst.go.jp |

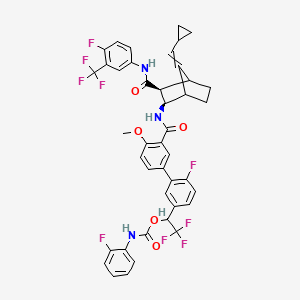

Structure

2D Structure

Properties

Molecular Formula |

C42H34F9N3O5 |

|---|---|

Molecular Weight |

831.7 g/mol |

IUPAC Name |

[1-[3-[3-[[(2R,3S)-7-(cyclopropylmethylidene)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenyl]-4-fluorophenyl]-2,2,2-trifluoroethyl] N-(2-fluorophenyl)carbamate |

InChI |

InChI=1S/C42H34F9N3O5/c1-58-34-15-9-21(26-18-22(8-13-30(26)43)37(42(49,50)51)59-40(57)53-33-5-3-2-4-32(33)45)17-28(34)38(55)54-36-25-12-11-24(27(25)16-20-6-7-20)35(36)39(56)52-23-10-14-31(44)29(19-23)41(46,47)48/h2-5,8-10,13-20,24-25,35-37H,6-7,11-12H2,1H3,(H,52,56)(H,53,57)(H,54,55)/t24?,25?,35-,36+,37?/m0/s1 |

InChI Key |

QAOVIAXQPCBOMZ-XYMWFJQCSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)N[C@H]4[C@H](C5CCC4C5=CC6CC6)C(=O)NC7=CC(=C(C=C7)F)C(F)(F)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(F)(F)F)OC(=O)NC3=CC=CC=C3F)F)C(=O)NC4C5CCC(C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)C5=CC7CC7 |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Activation Mechanisms of Rxfp1 Receptor Agonist 3

Ligand-Receptor Binding and Interaction Dynamics

The interaction between an agonist and its receptor is the initial step in a cascade of events leading to a cellular response. This section details the binding properties of RXFP1 Receptor Agonist-3, including its affinity, binding modes, and selectivity.

Quantitative Analysis of this compound Binding Affinity (e.g., Kd, Ki)

This compound demonstrates selective agonist activity at the human RXFP1 receptor. vulcanchem.com In HEK293 cells that are genetically modified to express human RXFP1, this compound has been shown to inhibit the production of cyclic AMP (cAMP) with a half-maximal effective concentration (EC₅₀) of 2 nM. vulcanchem.com This is a noteworthy finding, as the natural ligand, H2-relaxin, typically stimulates an increase in cAMP levels through the activation of the Gαs protein pathway. vulcanchem.com This suggests that this compound may utilize different signaling pathways or act through allosteric modulation. vulcanchem.com

| Compound | Cell Line | Assay | Parameter | Value |

| This compound | HEK293-hRXFP1 | cAMP Inhibition | EC₅₀ | 2 nM |

| H2-Relaxin | HEK293-hRXFP1 | cAMP Stimulation | - | - |

Orthosteric and Allosteric Binding Modes of RXFP1 Agonists

The binding of ligands to RXFP1 is complex, involving both orthosteric and allosteric sites. The native ligand, relaxin, binds to the leucine-rich repeat (LRR) domain of the receptor, which is considered the orthosteric site. nih.govnih.gov However, small molecule agonists, including ML290, a compound related to this compound, bind to an allosteric site within the transmembrane (TM) domain of the receptor. researchgate.netnih.gov

Specifically, studies on ML290 have revealed that it interacts with the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3). researchgate.netnih.gov This allosteric binding does not directly compete with relaxin for binding to the receptor. researchgate.netnih.gov In fact, the presence of ML290 can even enhance the binding of relaxin to RXFP1. nih.gov It is hypothesized that this compound, given its structural similarities to other small molecule agonists, also binds to this allosteric site. vulcanchem.com This is supported by the observation that its effects on cAMP production differ from those of the orthosteric agonist, relaxin. vulcanchem.com

Determinants of this compound Selectivity Across Relaxin Family Receptors

The selectivity of agonists for RXFP1 over other relaxin family receptors, such as RXFP2, RXFP3, and RXFP4, is crucial for therapeutic applications. vulcanchem.com While there is cross-reactivity among the native relaxin peptides and their receptors, synthetic agonists can be designed for greater selectivity. guidetopharmacology.org For instance, human relaxin-2 activates both RXFP1 and RXFP2, while relaxin-3 can activate RXFP1, RXFP3, and RXFP4. guidetopharmacology.org

The selectivity of small molecule agonists like ML290 is determined by specific amino acid residues in the allosteric binding site. Mutagenesis studies have identified a G659/T660 motif within ECL3 as being critical for the species-specific selectivity of these agonists for human RXFP1. researchgate.netnih.gov It is likely that the selectivity of this compound is also governed by its interaction with this and other specific residues within the transmembrane domain of RXFP1, preventing it from activating other related receptors. vulcanchem.com However, comprehensive screening against other relaxin family receptors and other GPCRs is necessary to fully confirm its selectivity profile. vulcanchem.com

Agonist-Induced Conformational Changes and Receptor Activation

Upon agonist binding, the RXFP1 receptor undergoes conformational changes that initiate intracellular signaling cascades. This section examines the mechanisms of receptor activation and the specific conformational states induced by this compound.

Mechanisms of RXFP1 Receptor Activation by Agonists (e.g., tethered ligand model, ectodomain engagement)

The activation of RXFP1 is a multi-step process that differs from many other G protein-coupled receptors (GPCRs). nih.govnih.gov For the endogenous ligand relaxin, activation involves a "tethered agonist" mechanism. biorxiv.org Relaxin first binds with high affinity to the LRR domain in the receptor's ectodomain. nih.govnih.gov This binding event is thought to induce a conformational change that allows the N-terminal low-density lipoprotein class A (LDLa) module to act as a tethered agonist, interacting with the transmembrane domain to trigger signaling. nih.govnih.govbiorxiv.org

In contrast, small molecule allosteric agonists like ML290 activate the receptor through a different mechanism that bypasses the ectodomain. researchgate.net These agonists bind within the transmembrane domain, directly inducing a conformational change that leads to receptor activation. nih.govresearchgate.net This is supported by evidence showing that these small molecules can activate the receptor even in the absence of the ectodomain. researchgate.net

Recent structural studies have revealed another layer of complexity, suggesting a mechanism of autoinhibition. nih.govresearchgate.net In the inactive state, the receptor's second extracellular loop (ECL2) may occupy the orthosteric binding pocket within the transmembrane domain. nih.gov Agonist binding, whether orthosteric or allosteric, is proposed to displace ECL2, leading to the conformational changes required for G protein coupling and signaling. nih.gov

Investigation of this compound Induced Conformational States

The specific conformational state induced by this compound is inferred from its functional output, particularly its ability to inhibit cAMP production. vulcanchem.com This suggests that the agonist stabilizes a receptor conformation that preferentially couples to inhibitory G proteins (Gi/o) rather than the stimulatory G protein (Gs) typically activated by relaxin. vulcanchem.comguidetopharmacology.org This phenomenon is known as "biased agonism," where a ligand selectively activates a subset of the receptor's signaling pathways. vulcanchem.com

The ability of this compound to act as a biased agonist highlights the conformational flexibility of the RXFP1 receptor. vulcanchem.com It is hypothesized that this compound, by binding to its allosteric site, induces a unique conformational state in the transmembrane helices that is distinct from the conformation induced by relaxin. vulcanchem.comresearchgate.net This altered conformation would then favor interaction with Gi/o proteins, leading to the observed inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. vulcanchem.com Further biophysical studies, such as crystallography or cryo-electron microscopy, would be necessary to directly visualize the specific conformational changes induced by this compound.

Role of Autoinhibition in RXFP1 Receptor Agonist Action

The activation of the relaxin family peptide receptor 1 (RXFP1) is intricately regulated by a mechanism of autoinhibition. In its unbound state, the large ectodomain of the RXFP1 receptor, which is characterized by leucine-rich repeats (LRRs), is believed to exert an inhibitory influence on the transmembrane domain, maintaining the receptor in a quiescent state. This intrinsic autoinhibition is a crucial element that prevents ligand-independent receptor activation, thereby ensuring that signaling is tightly coupled to the presence of an agonist.

The binding of an agonist, such as relaxin, to the LRR domain serves as the initial trigger for a cascade of conformational changes within the receptor. This interaction is thought to alleviate the autoinhibitory constraints imposed by the ectodomain on the transmembrane helices. The release of this inhibition allows the transmembrane domain to transition into an active conformation, which is essential for its engagement with intracellular G proteins and the subsequent initiation of downstream signaling events. Consequently, the efficacy of any RXFP1 receptor agonist is intrinsically linked to its capacity to overcome this autoinhibitory mechanism.

Downstream Signaling Pathway Activation by this compound

Upon agonist-induced activation, the RXFP1 receptor orchestrates a multifaceted cellular response by engaging a variety of intracellular signaling pathways. This pleiotropic signaling capacity is a defining characteristic of RXFP1 and underpins the diverse physiological functions attributed to its endogenous ligands.

Canonical Gαs-Mediated Cyclic AMP (cAMP) Generation

The most extensively characterized signaling pathway initiated by RXFP1 activation is the canonical Gαs-mediated cascade, culminating in the synthesis of cyclic AMP (cAMP). Following agonist binding, the receptor undergoes a conformational change that facilitates the recruitment and activation of the heterotrimeric Gs protein. This process involves the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The liberated, active Gαs subunit then stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.

The subsequent elevation of intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream effector proteins, thereby mediating many of the physiological actions of relaxin, such as vasodilation and the inhibition of uterine contractility. The potency and efficacy of RXFP1 agonists are frequently evaluated based on their ability to stimulate cAMP production in receptor-expressing cells.

Gαi/o-Coupled Signaling and its Modulatory Effects on cAMP Accumulation

In addition to its coupling with Gαs, the RXFP1 receptor has been demonstrated to interact with the Gαi/o family of G proteins. This interaction introduces a modulatory layer to the control of cAMP accumulation. The Gαi subunit is known for its inhibitory effect on adenylyl cyclase, thus providing a mechanism to attenuate the Gαs-mediated cAMP signal. This dual coupling to both stimulatory (Gαs) and inhibitory (Gαi) G proteins allows for a more refined and precisely regulated control of intracellular cAMP concentrations. The dynamic balance between Gαs and Gαi activation is therefore critical in fine-tuning the cellular response to RXFP1 stimulation.

Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The RXFP1 receptor is also capable of activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is fundamentally important for promoting cell survival, growth, and proliferation. The activation of the PI3K/Akt pathway by RXFP1 agonists has been documented in a variety of cell types, including human endometrial stromal cells and vascular smooth muscle cells. While the precise mechanism of PI3K activation by RXFP1 is still being elucidated, it is thought to potentially involve the Gβγ subunits released from heterotrimeric G proteins. The downstream consequences of Akt activation in the context of RXFP1 signaling include the promotion of cell survival and the regulation of gene expression.

Engagement of the Mitogen-Activated Protein Kinase (MAPK)/ERK1/2 Signaling Cascade

Another significant signaling cascade that is engaged by the activated RXFP1 receptor is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathway. The activation of ERK1/2 is a common downstream event for numerous G protein-coupled receptors and is involved in the regulation of a broad spectrum of cellular processes, such as cell proliferation, differentiation, and migration. In the context of RXFP1 signaling, the activation of ERK1/2 has been implicated in the anti-fibrotic effects of relaxin. The activation of this pathway can be initiated through multiple mechanisms, including both G protein-dependent and independent pathways, which underscores the complexity of RXFP1 signaling.

Regulation of the Nitric Oxide Synthase (NOS)-Nitric Oxide (NO)-cGMP Pathway

The RXFP1 receptor is also known to modulate the nitric oxide synthase (NOS)-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This pathway is of paramount importance for vasodilation and the regulation of blood pressure. Agonist binding to RXFP1 can trigger the activation of NOS, which subsequently produces NO. As a gaseous signaling molecule, NO diffuses to neighboring cells and activates soluble guanylate cyclase, which in turn leads to an increase in intracellular cGMP levels. This elevation in cGMP activates protein kinase G (PKG), which mediates the downstream effects, including the relaxation of smooth muscle.

Compound Names

| Compound Name |

| This compound |

| Relaxin-2 |

| H2 relaxin |

Summary of RXFP1 Downstream Signaling Pathways

| Pathway | Key Mediators | Primary Cellular Outcome |

| Canonical Gαs-cAMP | Gαs, Adenylyl Cyclase, cAMP, PKA | Vasodilation, Inhibition of uterine contractions |

| Gαi/o-Coupled Signaling | Gαi/o | Modulation of cAMP levels |

| PI3K/Akt Pathway | PI3K, Akt | Cell survival, Growth, Proliferation |

| MAPK/ERK1/2 Cascade | MAPK, ERK1/2 | Regulation of cell proliferation, Anti-fibrotic effects |

| NOS-NO-cGMP Pathway | NOS, NO, cGMP, PKG | Vasodilation, Regulation of blood pressure |

Interaction with Other Intracellular Signaling Components

Activation of the RXFP1 receptor by an agonist initiates a complex cascade of intracellular events that extend beyond a single pathway. The receptor's intracellular region, particularly its loops and C-terminal tail, interfaces with a variety of cytosolic signaling proteins, allowing for a multifaceted response. nih.gov

While RXFP1 primarily couples to the Gαs protein to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), it can also engage other G proteins. guidetopharmacology.orgnih.gov Research indicates that RXFP1 can couple to GαoB, which negatively modulates the cAMP signal, and to Gαi3, which can trigger a delayed surge in cAMP through a Gβγ-PI3K-PKCζ pathway. guidetopharmacology.orgresearchgate.netnih.govcornell.edu This differential G-protein coupling is dependent on the cellular context and allows for nuanced regulation of the cAMP response. nih.gov

Furthermore, the signaling process involves crucial interactions with non-G protein components. Following agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor. This action facilitates the recruitment of β-arrestins. nih.govbiologists.com While β-arrestins are classically known for promoting receptor desensitization and internalization, they also function as signal transducers. biologists.com They can act as scaffolds for components of the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway. biologists.com

Interestingly, studies on RXFP1 suggest a pre-assembled signaling complex, or "signalosome," where the receptor is constitutively associated with proteins like A-kinase-anchoring protein (AKAP) and β-arrestin 2, even before ligand binding. nih.govembopress.org This pre-assembly allows for highly sensitive and rapid responses to agonists. For instance, a small-molecule agonist like ML290 has been shown to cause strong coupling of RXFP1 to Gαs and GαoB, but only weak coupling to Gαi3. researchgate.netnih.govcornell.edu Such agonists can also stimulate pathways leading to the production of nitric oxide (NO) and influence transcription factors like the glucocorticoid receptor, contributing to the anti-fibrotic effects of RXFP1 activation. guidetopharmacology.org

Biased Agonism and Ligand-Directed Signaling of this compound

Biased agonism, or ligand-directed signaling, describes the ability of an agonist to stabilize a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways. researchgate.netnih.govcornell.edu Small-molecule agonists of RXFP1, exemplified by compounds like ML290, are notable for being biased agonists. guidetopharmacology.orgresearchgate.netnih.govcornell.edumedchemexpress.com Their allosteric mode of binding induces a receptor state that is distinct from that induced by the native ligand, relaxin, resulting in a different pattern of intracellular signal activation.

This biased signaling profile is a key feature of their molecular pharmacology. For example, ML290 has been demonstrated to be a biased agonist in human cells expressing RXFP1. researchgate.netnih.govcornell.edu It effectively stimulates certain pathways while having little to no effect on others that are readily activated by relaxin. guidetopharmacology.orgresearchgate.netnih.govcornell.edu Specifically, in HEK-293 cells engineered to express RXFP1, ML290 stimulates cAMP accumulation and p38 MAPK phosphorylation but does not activate ERK1/2 phosphorylation or cGMP accumulation. researchgate.netnih.govcornell.eduresearchgate.net This selective activation underscores the principle of ligand-directed signaling at RXFP1.

The therapeutic implication of biased agonism is significant. By designing agonists that selectively engage pathways linked to beneficial effects (e.g., anti-fibrosis, vasodilation) while avoiding those that may cause adverse reactions, it is possible to develop more targeted and effective medicines. researchgate.netnih.govcornell.edu

Quantitative Analysis of Pathway Bias (e.g., cAMP vs. ERK1/2)

The pathway bias of an RXFP1 agonist can be quantitatively assessed by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) across different signaling pathways. The comparison between the canonical Gαs-cAMP pathway and the β-arrestin-implicated ERK1/2 pathway is a common method for evaluating this bias.

Research on the small-molecule agonist ML290 provides a clear example of this quantitative analysis. Studies have consistently shown that while ML290 is a potent agonist for the cAMP pathway, it fails to induce the phosphorylation of ERK1/2 in several cell types, a pathway robustly activated by the native hormone relaxin. guidetopharmacology.orgresearchgate.netnih.govcornell.eduresearchgate.net

In human primary vascular cells, ML290 was found to be approximately 10 times more potent for stimulating cGMP accumulation and p38 MAPK phosphorylation than for cAMP accumulation, while still not affecting ERK1/2 phosphorylation. researchgate.netnih.govcornell.edu This demonstrates a clear bias away from the ERK1/2 pathway. The lack of ERK1/2 activation is a defining characteristic of ML290's signaling profile. guidetopharmacology.orgresearchgate.netnih.govcornell.edu Although it doesn't activate ERK1/2 on its own, prior addition of ML290 has been observed to enhance the p-ERK1/2 response to a subsequent stimulation by relaxin in certain cell systems. researchgate.netnih.govcornell.eduresearchgate.net

The following interactive table summarizes representative findings on the signaling profile of a biased RXFP1 agonist (using ML290 as the model for "this compound") compared to the endogenous ligand, relaxin-2, in specific cell systems.

| Ligand | Cell System | Signaling Pathway | Response | Potency (EC₅₀) |

|---|---|---|---|---|

| Relaxin-2 | HEK-293-RXFP1 | cAMP Accumulation | Robust Activation | ~0.1 nM |

| This compound (e.g., ML290) | HEK-293-RXFP1 | cAMP Accumulation | Activation | ~94 nM medchemexpress.com |

| Relaxin-2 | Various Endogenous Cells | ERK1/2 Phosphorylation | Activation | Varies by cell type |

| This compound (e.g., ML290) | HEK-293-RXFP1, Vascular Cells | ERK1/2 Phosphorylation | No Activation guidetopharmacology.orgresearchgate.netnih.govcornell.edu | N/A |

| This compound (e.g., ML290) | Human Cardiac Fibroblasts | cGMP Accumulation | Activation researchgate.netnih.govcornell.edu | More potent than for cAMP researchgate.netnih.govcornell.edu |

| This compound (e.g., ML290) | HEK-293-RXFP1 | p38 MAPK Phosphorylation | Activation researchgate.netnih.govcornell.edu | Data not specified |

This quantitative data is fundamental to classifying "this compound" as a G-protein-biased agonist, specifically favoring pathways that modulate cAMP and cGMP while sparing the ERK1/2 pathway.

Functional Characterization of Rxfp1 Receptor Agonist 3 in Preclinical in Vitro Systems

Utilization of Cell-Based Assay Systems for RXFP1 Receptor Agonist-3 Evaluation

To comprehensively assess the activity and selectivity of RXFP1 receptor agonists, researchers employ a variety of cell-based systems. These range from engineered cell lines with high receptor expression to primary cells that reflect the native cellular context.

Recombinant cell lines are a cornerstone for the initial screening and characterization of RXFP1 agonists. Human Embryonic Kidney 293T (HEK293T) and Chinese Hamster Ovary (CHO-K1) cells are frequently used because they are easy to culture and transfect, and they provide a clean background for studying the function of a single, exogenously expressed receptor. creative-biolabs.comgenscript.com.cn

These cells are stably transfected to express the human RXFP1 receptor, creating a robust and reproducible model for high-throughput screening (HTS). nih.govnih.gov For instance, an HTS campaign utilizing HEK293T cells stably expressing human RXFP1 led to the identification of the first small-molecule agonists for the receptor from a library of over 365,000 compounds. nih.gov These engineered cell lines, such as HEK293-RXFP1, are a functional cell-based model for the primary RXFP1-cAMP signaling pathway. nih.govnih.gov Studies have demonstrated that in HEK-RXFP1 cells, the small molecule agonist ML290 stimulates cyclic adenosine (B11128) monophosphate (cAMP) accumulation and p38MAPK phosphorylation. researchgate.netresearchgate.net

Primary cell cultures are critical for validating the physiological relevance of findings from recombinant systems. These cells are isolated directly from tissues and retain many of their native characteristics.

Cardiac Fibroblasts: Human cardiac fibroblasts (HCFs) endogenously express RXFP1. In these cells, RXFP1 agonists have been shown to exert anti-fibrotic effects. For example, the small-molecule agonist ML290 was found to activate matrix metalloproteinase-2 (MMP-2) expression and inhibit the signaling of transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis. researchgate.netnih.govplos.org

Renal Myofibroblasts: Primary rat renal myofibroblasts are used to study the anti-fibrotic effects of RXFP1 activation in the context of kidney disease. nih.govmonash.edu The native relaxin hormone is known to inhibit renal myofibroblast differentiation by interfering with TGF-β1/Smad2 signaling through its receptor, RXFP1. nih.govunimelb.edu.au Studies in these cells help to elucidate the signal transduction mechanisms by which RXFP1 agonists can counteract fibrogenesis. nih.govnih.gov

Established cell lines that naturally express RXFP1 provide a valuable tool for studying receptor function in a more disease-relevant, immortalized context.

THP-1: This human monocytic cell line is used to validate the activity of RXFP1 agonists. The ability of compounds to modulate cAMP and vascular endothelial growth factor (VEGF) levels in THP-1 cells serves as a secondary confirmation of their agonist activity at the endogenously expressed human relaxin receptor. nih.gov

OVCAR5: Human ovarian carcinoma OVCAR5 cells also endogenously express RXFP1. researchgate.net These cells have been used to measure RXFP1 activation by assessing increases in intracellular cAMP levels in response to agonist treatment. researchgate.netnih.gov Furthermore, the essentiality of RXFP1 for the tumorigenic properties of some ovarian cancer cell lines has been demonstrated, highlighting another context for studying receptor function. nih.govnih.gov

Functional Assays for Assessing this compound Activity

The activation of RXFP1, a G protein-coupled receptor (GPCR), initiates specific intracellular signaling cascades. Functional assays are designed to quantify the output of these pathways, thereby measuring the potency and efficacy of agonist compounds.

The primary signaling pathway for RXFP1 involves coupling to Gαs proteins, which stimulates adenylyl cyclase to produce the second messenger cAMP. nih.govnih.gov Therefore, measuring cAMP accumulation is the most direct and robust method for assessing RXFP1 activation. nih.gov

Time-Resolved Fluorescence Energy Transfer (TR-FRET): This is a widely used method for quantifying cAMP levels in a homogenous format suitable for HTS. nih.govnih.gov Assays like the HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay use a europium cryptate-labeled anti-cAMP antibody and a dye-labeled cAMP analog. nih.govnih.gov In the absence of cellular cAMP, these two components are in close proximity, allowing FRET to occur. When an RXFP1 agonist stimulates cAMP production in the cell lysate, the unlabeled cellular cAMP competes with the labeled analog for antibody binding, disrupting FRET and causing a measurable change in the fluorescence signal. nih.gov This technique has been successfully used to screen large compound libraries and confirm the activity of hits in cell lines like HEK293-RXFP1. nih.gov

Reporter Gene Assays: These assays provide an indirect measure of receptor activation by linking a signaling pathway to the expression of a reporter protein, such as luciferase. The TANGO assay, for example, measures the recruitment of β-arrestin 2 to the activated GPCR. ics.org For RXFP1, this assay shows a dose-dependent response to relaxin, confirming that it can be used to study ligand-induced receptor-arrestin interactions. ics.org

The table below summarizes the potency of various RXFP1 agonists in stimulating cAMP production across different cell lines.

| Agonist | Cell Line | Assay Type | Potency (EC₅₀) | Source |

| H2 Relaxin | HEK293-RXFP1 | TR-FRET cAMP | ~1.0 nM | nih.gov |

| ML290 | HEK293-RXFP1 | TR-FRET cAMP | 230 nM | nih.gov |

| H2 Relaxin | OVCAR5 | cAMP Assay | 0.3 nM | researchgate.net |

| SA10SC-RLX | OVCAR5 | cAMP Assay | 0.8 nM | researchgate.net |

| ML290 | THP-1 | cAMP Assay | 2.1 µM | nih.gov |

This table is for illustrative purposes and combines data from multiple sources. EC₅₀ values can vary based on specific experimental conditions.

Intracellular calcium (Ca²⁺) mobilization is a common signaling pathway for many GPCRs, typically those that couple to Gαq proteins. creative-bioarray.com Activation of Gαq leads to the production of inositol triphosphate (IP3), which triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum. creative-bioarray.com

While RXFP1 is primarily known to couple to Gαs, studying potential calcium mobilization is important for characterizing the full signaling profile of a novel agonist. These assays can reveal:

Signaling Bias: An agonist might preferentially activate one pathway (e.g., cAMP) over another (e.g., calcium mobilization or β-arrestin recruitment). The small molecule agonist ML290 has been described as a biased agonist at RXFP1. researchgate.net

Off-Target Effects: The assay can determine if the compound is non-selectively activating other GPCRs that do signal through calcium.

Complex Signaling: Some receptors can couple to multiple G protein subtypes. Assays for calcium mobilization can help to rule out or confirm coupling to Gαq or Gαi (which can lead to Ca²⁺ influx via βγ subunit signaling).

These assays typically use cell-permeable, calcium-sensitive fluorescent dyes like Fluo-3 or Fluo-4. creative-bioarray.commoleculardevices.com Upon binding to Ca²⁺, the dye's fluorescence intensity increases significantly. This change is monitored in real-time using automated fluorescence plate readers, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation. creative-bioarray.commoleculardevices.comnih.gov While direct, robust calcium mobilization is not the characteristic response for RXFP1 activation, these assays remain a standard tool in the comprehensive pharmacological profiling of new RXFP1 receptor agonists. nih.gov

Kinase Activity Assays (e.g., pERK1/2 phosphorylation)

Activation of the RXFP1 receptor is known to trigger multiple signaling cascades, including the mitogen-activated protein (MAP) kinase pathway, which results in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The phosphorylation status of ERK1/2 (pERK1/2) is a key indicator of receptor activation and downstream signaling.

Research into RXFP1 agonists reveals complex, context-dependent signaling. For instance, the small molecule agonist ML290 did not induce pERK1/2 in HEK-RXFP1 cells or in human primary vascular cells. However, pre-treatment with ML290 was found to enhance the pERK1/2 response to the native ligand, relaxin.

In contrast, the single-chain peptide agonist B7-33 demonstrates biased agonism, preferentially activating the pERK1/2 pathway over traditional cAMP signaling in cells that endogenously express RXFP1. In rat renal myofibroblasts, B7-33 potently stimulated pERK1/2, with activation peaking at 5-10 minutes. This effect was less pronounced in HEK-293T cells overexpressing the receptor, where B7-33 acted as a weak partial agonist for pERK1/2 activation compared to H2 relaxin. This cell-type-specific response highlights the importance of the cellular environment in dictating the signaling outcome of RXFP1 agonists. The anti-fibrotic effects of B7-33 have been linked to its ability to activate pERK1/2, which in turn stimulates matrix metalloproteinase (MMP)-2. Studies in primary adult cardiomyocytes also confirmed that B7-33 exposure increases levels of phosphorylated ERK1/2.

| Agonist | Cell Line | Effect on pERK1/2 | Reference |

|---|---|---|---|

| ML290 | HEK-RXFP1 | No direct activation | |

| ML290 | Human Primary Vascular Cells | No activation | |

| B7-33 | Rat Renal Myofibroblasts (endogenous RXFP1) | Potent activation | |

| B7-33 | HEK-RXFP1 | Weak partial activation | |

| B7-33 | Primary Adult Cardiomyocytes | Increased phosphorylation |

Gene Reporter Assays for Specific Signal Transduction Pathways

Gene reporter assays are powerful tools to quantify the activation of specific signal transduction pathways downstream of receptor activation. These assays typically involve a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a response element that is activated by a specific transcription factor.

Reporter gene assays have also been used to uncover other signaling pathways. For example, activation of RXFP1, but not RXFP2, was found to inhibit nuclear factor kappaB (NF-κB) transcription and activate the glucocorticoid-response element.

The Tango assay is a specific type of gene reporter assay designed to measure G protein-coupled receptor (GPCR) and β-arrestin interaction. In this system, the GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Agonist-induced recruitment of β-arrestin to the receptor brings the protease into proximity, causing it to cleave and release the transcription factor, which then translocates to the nucleus to drive reporter gene (e.g., luciferase) expression. The Tango assay has been successfully used to demonstrate a dose-dependent, hRLX2-driven association of β-arrestin 2 with RXFP1.

Ligand Internalization and Receptor Trafficking Studies

Upon agonist binding, many GPCRs undergo internalization, a process where the receptor is removed from the cell surface and sequestered into intracellular vesicles. This mechanism is crucial for signal desensitization and resensitization.

Studies on RXFP1 demonstrate that after activation by an agonist like relaxin, the receptor undergoes rapid internalization. This process is dependent on β-arrestin 2. In both primary human decidual cells and HEK293 cells stably expressing RXFP1, relaxin treatment leads to a rapid loss of cell surface receptors. This sequestration from the cell surface can be quantified by techniques such as flow cytometry (FACS).

Research indicates that RXFP1 also undergoes a slow but robust constitutive internalization even in the absence of an agonist. Agonist stimulation significantly enhances this internalization rate. The agonist-induced internalization of RXFP1 occurs through receptor dimerization or oligomerization, a process that begins during the receptor's biosynthesis and trafficking to the plasma membrane. The C-terminal tail of the receptor is critical for agonist-stimulated internalization, as a variant lacking this domain loses its sensitivity to agonist-induced trafficking while maintaining its constitutive internalization rate.

Binding Assays for this compound Affinity and Selectivity

Radioligand Competition Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor. In a competition binding assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor source (e.g., cell membranes or whole cells) in the presence of varying concentrations of an unlabeled competitor compound (the "test ligand"). The ability of the test ligand to displace the radiolabeled ligand is measured, and from this, its inhibitory constant (Ki) can be calculated, which reflects its binding affinity.

For the RXFP1 receptor, competition binding assays are frequently performed on whole HEK-293T cells stably over-expressing the receptor. A common radiolabeled ligand used is Europium-labeled H2 relaxin (Eu-H2 relaxin). In these assays, the specific binding is determined by measuring the displacement of Eu-H2 relaxin by a high concentration (e.g., 1 µM) of unlabeled H2 relaxin. Data from such experiments allow for the determination of pKi values for various competing ligands. For example, H2 relaxin itself demonstrates a high affinity with a pKi of 9.19, while modified peptides like H2 B-R13/17K and H2 B-R13/17HR show lower affinities with pKi values of 6.44 and 7.20, respectively.

| Ligand | Cell Line | pKi (mean ± SEM) | Reference |

|---|---|---|---|

| H2 relaxin | HEK-RXFP1 | 9.19 ± 0.13 | |

| H2 B-R13/17K | HEK-RXFP1 | 6.44 ± 0.06 | |

| H2 B-R13/17HR | HEK-RXFP1 | 7.20 ± 0.08 |

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to its target, from which the equilibrium dissociation constant (KD), a measure of affinity, can be derived. While SPR is a powerful tool for characterizing ligand-receptor interactions, specific SPR data for this compound binding to the RXFP1 receptor are not available in the provided search results. This technique remains a valuable potential method for future detailed kinetic analysis.

Flow Cytometry-Based Receptor Binding Assays

Flow cytometry offers a robust, cell-based method for analyzing ligand binding to receptors expressed on the cell surface. This technique often employs a fluorescently labeled ligand. Cells expressing the receptor of interest are incubated with the fluorescent ligand, and the intensity of cell-associated fluorescence is measured by the flow cytometer.

For RXFP1, binding assays have been developed using fluorescently-labeled relaxin, such as Cy5-relaxin. These assays can be performed on cells engineered to overexpress human RXFP1, like the endothelial cell line EA.hy926_RXFP1. The binding is specific, as demonstrated by significantly higher fluorescence intensity in RXFP1-expressing cells compared to wild-type cells lacking the receptor.

This method can be adapted for competition binding experiments to determine the affinity of unlabeled agonists. In this format, cells are co-incubated with a fixed concentration of the fluorescent ligand (e.g., 11 nM Cy5-relaxin) and increasing concentrations of an unlabeled competitor, such as SA10SC-RLX or unlabeled relaxin. The reduction in fluorescence intensity is used to calculate the IC50 of the competitor.

Molecular and Cellular Response Profiling Induced by this compound

The functional characterization of this compound in preclinical in vitro models reveals a complex and multifaceted mechanism of action. Activation of the RXFP1 receptor by this agonist initiates a cascade of intracellular signaling events that modulate gene expression, protein activity, and cellular behavior, particularly in cell types relevant to fibrotic diseases.

Transcriptomic Analysis (e.g., qPCR, RNA-Seq) of Target Genes

Transcriptomic studies utilizing quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) have been instrumental in elucidating the gene expression changes induced by RXFP1 receptor agonists in various cell types, such as hepatic stellate cells (HSCs). nih.govendocrine-abstracts.org These analyses demonstrate a broad anti-fibrotic gene signature following receptor activation.

In an established human stellate cell line (LX-2), treatment with the small molecule RXFP1 agonist ML290, a representative RXFP1 agonist, led to the differential regulation of approximately 500 genes as identified by RNA-Seq analysis. endocrine-abstracts.org Gene Ontology analysis of this dataset revealed that the modulated genes were primarily associated with extracellular matrix (ECM) remodeling and cytokine signaling. endocrine-abstracts.org

More targeted qPCR array analysis in LX-2 cells provided specific insights into the anti-fibrotic activity. nih.gov Treatment with an RXFP1 agonist resulted in the significant downregulation of key markers of HSC activation and fibrogenesis. nih.gov Notably, there was a marked reduction in the expression of alpha-smooth muscle actin (α-SMA, encoded by the gene ACTA2) and platelet-derived growth factor B (PDGFB). nih.gov Furthermore, the expression of genes encoding fibrillar collagens, such as COL1A2 (collagen type I alpha 2 chain) and COL3A1 (collagen type III alpha 1 chain), was substantially decreased. nih.gov Concurrently, the agonist induced an upregulation of matrix metalloproteinase 1 (MMP1), an enzyme critical for the degradation of ECM components. nih.gov Activation of RXFP1 is also known to modulate the expression of inflammatory cytokines like TNF-α and TGF-β, and to activate the transcription of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.gov

Table 1: Modulation of Fibrosis-Related Gene Expression by an RXFP1 Receptor Agonist in Human Hepatic Stellate Cells (LX-2)

| Gene Target | Gene Name | Function | Effect of Agonist | Fold Change | Reference |

| α-SMA | ACTA2 | Myofibroblast activation marker | Downregulation | 95-fold reduction | nih.gov |

| PDGFB | PDGFB | Stellate cell activation | Downregulation | 6-fold reduction | nih.gov |

| Collagen I | COL1A2 | Fibrillar collagen | Downregulation | 14.6-fold reduction | nih.gov |

| Collagen III | COL3A1 | Fibrillar collagen | Downregulation | 15.6-fold reduction | nih.gov |

| MMP-1 | MMP1 | Collagen degradation | Upregulation | 3.3-fold increase | nih.gov |

Proteomic and Phosphoproteomic Analysis of Intracellular Effectors

Activation of the RXFP1 receptor by an agonist triggers a complex array of intracellular signaling pathways mediated by various G proteins. nih.gov The receptor is known to couple to Gαs, Gαi, and Gαo proteins, leading to the modulation of multiple downstream effector proteins. nih.govfrontiersin.org

The most well-characterized pathway involves the coupling to Gs, which stimulates adenylyl cyclase and results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govpatsnap.com This primary signal transduction mechanism initiates a cascade of phosphorylation events. Beyond cAMP, RXFP1 activation stimulates several other critical signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is integral to cell survival and proliferation. patsnap.compatsnap.com

Furthermore, depending on the cell type, RXFP1 stimulation leads to the activation of a number of mitogen-activated protein kinases (MAP kinases), including ERK1/2, Akt, and p38. guidetopharmacology.org Phosphoproteomic analyses have provided specific evidence of these downstream events. For instance, in neonatal rat ventricular cardiomyocytes (NRVCMs) transduced to express RXFP1, stimulation with an agonist led to a significant and sustained increase in the phosphorylation of phospholamban at serine 16 (P-PLB(S16)). nih.gov This phosphorylation event is a key regulatory mechanism in cardiac muscle contractility and is mediated by protein kinase A (PKA), a major downstream effector of the cAMP pathway. nih.gov

Table 2: Key Intracellular Effectors Modulated by this compound

| Effector Protein | Signaling Pathway | Functional Role | Activation State | Reference |

| Adenylyl Cyclase | Gs-cAMP | cAMP production | Activated | nih.gov |

| Protein Kinase A (PKA) | cAMP | Phosphorylation of downstream targets | Activated | nih.gov |

| ERK1/2 | MAP Kinase | Cell proliferation, differentiation | Activated | guidetopharmacology.org |

| Akt (Protein Kinase B) | PI3K/Akt | Cell survival, proliferation | Activated | patsnap.comnih.gov |

| p38 | MAP Kinase | Stress response, inflammation | Activated | guidetopharmacology.org |

| Phospholamban (PLB) | cAMP-PKA | Calcium cycling in cardiomyocytes | Phosphorylated (at Ser16) | nih.gov |

Cellular Phenotypic Assays (e.g., cell proliferation, migration, differentiation, collagen production)

The transcriptomic and proteomic changes induced by this compound translate into distinct and therapeutically relevant cellular phenotypes. nih.gov In vitro assays have confirmed the agonist's ability to modulate cell proliferation, differentiation, and ECM remodeling, particularly the production of collagen. nih.govnih.gov

RXFP1 activation is known to regulate cell proliferation, although the specific effect can be cell-type dependent. nih.gov In the context of fibrosis, a key effect of RXFP1 agonists is the inhibition of myofibroblast differentiation. nih.govresearchgate.net For example, sustained exposure to relaxin, the endogenous RXFP1 agonist, inhibits the differentiation of myofibroblasts induced by transforming growth factor-beta 1 (TGF-β1). researchgate.net This is a critical anti-fibrotic mechanism, as myofibroblasts are the primary cell type responsible for excessive collagen deposition in fibrotic tissues.

Consistent with the observed downregulation of collagen gene expression (COL1A1, COL3A1), treatment with RXFP1 agonists leads to a significant reduction in collagen protein synthesis and deposition. nih.govendocrine-abstracts.org In models of liver fibrosis using human hepatic stellate cells and human liver organoids, the small molecule agonist ML290 dramatically reduced type I collagen levels. endocrine-abstracts.org This effect is complemented by the upregulation and increased activity of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which actively degrade existing collagen matrices. nih.govnih.gov The dual action of inhibiting collagen synthesis while promoting its degradation underscores the potent anti-fibrotic potential of RXFP1 agonism. nih.govnih.gov

Table 3: Phenotypic Responses to this compound in Preclinical In Vitro Assays

| Cellular Process | Cell Type | Assay | Observed Effect | Reference |

| Cell Proliferation | Various | Proliferation assays | Modulated | endocrine-abstracts.orgnih.gov |

| Cell Differentiation | Myofibroblasts | Immunostaining for α-SMA | Inhibition of TGF-β1-induced differentiation | researchgate.net |

| Collagen Production | Hepatic Stellate Cells | Collagen quantification | Significant reduction | nih.govendocrine-abstracts.org |

| Extracellular Matrix Remodeling | Dermal Fibroblasts | MMP activity assays | Increased MMP-2 activity | guidetopharmacology.org |

Preclinical in Vivo Evaluation of Rxfp1 Receptor Agonist 3

Strategic Selection and Development of Relevant Animal Models

The successful preclinical evaluation of RXFP1 receptor agonist-3 hinges on the use of appropriate animal models that can accurately predict its therapeutic potential in humans. This requires careful consideration of species-specific receptor interactions and the establishment of disease models that mimic human pathologies.

A significant challenge in the preclinical testing of some RXFP1 agonists is the species-specific nature of receptor activation. For instance, the small molecule agonist ML290 activates the human RXFP1 receptor but not the rodent (mouse or rat) version. nih.govnih.govnih.govresearchgate.net This discrepancy is due to amino acid differences in the third extracellular loop of the receptor's seven-transmembrane domain. nih.govresearchgate.net Such species differences can hamper preclinical studies that traditionally rely on rodent models. nih.gov

To overcome this limitation, researchers have developed humanized mouse models. nih.govresearchgate.netresearchgate.net In these models, the mouse Rxfp1 gene is replaced with the human RXFP1 gene, a process often referred to as "knock-in". nih.govnih.govresearchgate.net This allows for the in vivo evaluation of compounds like ML290 that are specific to the human receptor. nih.govresearchgate.net Studies have shown that the human RXFP1 receptor is fully functional in these humanized mice, responding to both the natural ligand relaxin and small molecule agonists. nih.govnih.govresearchgate.net For example, intravenous injection of ML290 increased heart rate in humanized mice but not in wild-type mice, demonstrating specific engagement of the human receptor. nih.govscienceopen.com These models are crucial for testing the therapeutic effects of human-specific RXFP1 modulators in various disease models. nih.govscienceopen.com

The table below summarizes the species-specific activity of a known RXFP1 agonist, ML290, highlighting the necessity of humanized models for preclinical assessment.

| Species | RXFP1 Receptor Activation by ML290 | Reference |

| Human | Active | nih.govresearchgate.net |

| Rhesus Macaque | Active | nih.govresearchgate.net |

| Pig | Active | nih.govresearchgate.net |

| Mouse | Inactive | nih.govresearchgate.net |

| Rat | Inactive | researchgate.net |

| Hamster | Inactive | researchgate.net |

| Guinea Pig | Inactive | researchgate.net |

The therapeutic potential of RXFP1 agonists has been explored in a variety of preclinical disease models, reflecting the widespread expression and diverse functions of the RXFP1 receptor. nih.gov

Fibrosis: The anti-fibrotic properties of RXFP1 activation are well-documented. researchgate.net Preclinical models of fibrosis in various organs have been utilized to test the efficacy of RXFP1 agonists.

Liver Fibrosis: Models such as carbon tetrachloride (CCl4)-induced liver fibrosis in mice expressing the human RXFP1 gene have been instrumental. endocrine-abstracts.orgnih.gov In these models, treatment with the RXFP1 agonist ML290 significantly reduced collagen content and the expression of α-smooth muscle actin, a marker of activated hepatic stellate cells which are key drivers of liver fibrosis. endocrine-abstracts.orgnih.gov Other models of liver fibrosis where relaxin has shown beneficial effects include those induced by a high-fat diet, a methionine-choline-deficient diet, and bile duct ligation. researchgate.net

Cardiac and Pulmonary Fibrosis: The single-chain relaxin derivative B7-33 has been shown to prevent or reverse organ fibrosis and dysfunction in rodent models of heart and lung disease. rsc.org This includes models of isoproterenol-induced cardiac fibrosis and ovalbumin-induced chronic allergic airways disease. rsc.org

Cardiovascular Dysfunction: The vasodilatory and cardioprotective effects of RXFP1 agonists have been investigated in several cardiovascular models.

Heart Failure: The efficacy of RXFP1 agonists has been tested in models of heart failure with reduced ejection fraction (HFrEF). bioworld.com For example, the oral agonist AZD-5462 demonstrated significant improvements in cardiac ejection fraction in aged, obese cynomolgus monkeys with HFrEF. bioworld.com Another long-acting agonist, AZD3427, improved cardiac performance in a non-human primate model of systolic dysfunction. nih.govoup.com

Myocardial Infarction: The synthetic B-chain analog of relaxin, B7-33, has been shown to provide acute cardioprotection and limit adverse remodeling after myocardial infarction in mice. ahajournals.org This was associated with reduced cardiomyocyte death and endoplasmic reticulum stress. ahajournals.org

Neurological Conditions: While less explored for "this compound" specifically, the relaxin-3/RXFP3 system, which can have cross-reactivity with RXFP1, has been implicated in neurological and psychiatric disorders. nih.govnih.gov Agonists and antagonists of relaxin-3 are being investigated for their potential in treating conditions like appetite dysregulation. nih.gov

The following table provides a summary of preclinical disease models used to evaluate RXFP1 agonists.

| Disease Area | Animal Model | Key Findings | Reference |

| Liver Fibrosis | Carbon tetrachloride-induced fibrosis in humanized RXFP1 mice | Reduced collagen and α-smooth muscle actin expression | endocrine-abstracts.orgnih.gov |

| Cardiac Fibrosis | Isoproterenol-induced cardiac fibrosis in mice | Prevention and reversal of fibrosis | rsc.org |

| Pulmonary Fibrosis | Ovalbumin-induced chronic allergic airways disease in mice | Reduction of airway/lung fibrosis | rsc.org |

| Heart Failure | Aged, obese cynomolgus monkeys with HFrEF | Improved cardiac ejection fraction | bioworld.com |

| Myocardial Infarction | Mouse model of myocardial infarction | Reduced infarct size and preserved cardiac function | ahajournals.orgjacc.org |

Pharmacodynamic Endpoints and Target Engagement in Preclinical Models

To understand the in vivo effects of this compound, it is essential to measure its direct interaction with the RXFP1 receptor in target tissues and to identify biomarkers that reflect receptor activation.

Demonstrating that an RXFP1 agonist engages its target receptor in relevant tissues is a critical step in preclinical development. This can be achieved through various methods. For instance, the single-chain peptide agonist SA10SC-RLX has been shown to engage the RXFP1 receptor in vivo. nih.gov In rats, subcutaneous administration of SA10SC-RLX led to physiological responses indicative of RXFP1 activation, which were sustained without evidence of tachyphylaxis (diminished response) after repeated dosing. researchgate.net

A key indicator of target engagement for some RXFP1 agonists has been the measurement of heart rate changes. In humanized RXFP1 mice, the administration of the specific agonist ML290 resulted in an increased heart rate, a response not seen in wild-type mice, confirming specific engagement of the human receptor. nih.govscienceopen.com Similarly, another agonist, R2R01, increased heart rate and renal blood flow in both normotensive and hypertensive rats. researchgate.net A chronic marker of RXFP1 engagement, increased nipple length in rats, was also observed with R2R01 treatment. researchgate.net

Furthermore, the expression of the RXFP1 receptor itself can be assessed in various tissues to identify potential sites of action for an agonist. Western blot analysis has shown RXFP1 protein expression in tissues such as the heart, liver, brain, lung, and testis in mice. biocytogen.com

Biomarkers are crucial for monitoring the biological activity of a drug in vivo. For RXFP1 agonists, several potential biomarkers have been identified and validated in preclinical models.

One of the downstream effects of RXFP1 activation is the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The single-chain derivative B7-33, for example, stimulates pERK1/2 activity in fibroblasts. rsc.org This activation is linked to its anti-fibrotic effects. rsc.org Another important biomarker is the upregulation of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade collagen and contribute to the anti-fibrotic action of relaxin. rsc.org

Changes in blood osmolality have also been reported as a systemic biomarker of RXFP1 activation. Intraperitoneal injection of ML290 in humanized mice caused a decrease in blood osmolality. nih.govoup.com In non-human primates and humans, the RXFP1 agonist AZD5462 elicited a dose-dependent increase in plasma renin concentration, suggesting its utility as a renal biomarker of target engagement. researchgate.net

The table below outlines some of the in vivo biomarkers used to assess RXFP1 activation.

| Biomarker | Method of Measurement | Animal Model | Key Finding | Reference |

| Phosphorylated ERK1/2 (pERK1/2) | Western Blot/Immunohistochemistry | Rodent models of fibrosis | Increased pERK1/2 levels in fibroblasts | rsc.org |

| Matrix Metalloproteinase-2 (MMP-2) | Zymography/ELISA | Rodent models of fibrosis | Increased MMP-2 levels | rsc.org |

| Blood Osmolality | Osmometer | Humanized RXFP1 mice | Decreased blood osmolality | nih.govoup.com |

| Plasma Renin Concentration | Immunoassay | Non-human primates, Humans | Increased plasma renin concentration | researchgate.net |

| Heart Rate | Telemetry | Rats, Humanized RXFP1 mice | Increased heart rate | nih.govscienceopen.comresearchgate.net |

| Renal Blood Flow | Flow probes | Rats | Increased renal blood flow | nih.govresearchgate.net |

Mechanistic Investigations of Efficacy in Preclinical Disease Models

Understanding the molecular mechanisms by which an RXFP1 agonist exerts its therapeutic effects is fundamental. In preclinical models, this involves investigating the signaling pathways activated by the agonist.

Activation of the RXFP1 receptor by its natural ligand, relaxin, can trigger multiple downstream signaling pathways. These include the activation of Gs protein, leading to an increase in cyclic AMP (cAMP), as well as the activation of other pathways involving nitric oxide, MAP kinases (including ERK1/2), and phosphoinositide 3-kinase (PI3K). guidetopharmacology.org The anti-fibrotic effects of relaxin are largely attributed to the inhibition of TGF-β1 signaling through the activation of PI3K and nitric oxide-cGMP pathways. guidetopharmacology.org

Interestingly, some synthetic agonists exhibit "biased agonism," preferentially activating certain signaling pathways over others. For example, the single-chain peptide B7-33 is a functionally selective agonist that preferentially activates the pERK1/2 pathway over the cAMP pathway in cells that endogenously express RXFP1. rsc.org The potent anti-fibrotic actions of B7-33 are thought to be mediated through the activation of RXFP1-angiotensin II type 2 receptor heterodimers, leading to selective downstream signaling of pERK1/2 and the collagen-degrading enzyme MMP-2. rsc.org

The small molecule agonist ML290 is also considered a biased agonist. guidetopharmacology.org It stimulates many of the pathways activated by relaxin but does not cause ERK1/2 activation. guidetopharmacology.org In hepatic stellate cells, ML290 treatment was found to primarily affect extracellular matrix remodeling and cytokine signaling, consistent with its anti-fibrotic effect. nih.gov Another compound, this compound, has been observed to inhibit cAMP production in cells expressing the human RXFP1 receptor, suggesting it may engage alternative signaling pathways or act as a biased agonist. vulcanchem.com This highlights that the mechanism of action can be compound- and cell-type specific. vulcanchem.com

Antifibrotic Actions (e.g., collagen degradation, extracellular matrix remodeling, organ fibrosis reduction)

Preclinical studies have demonstrated the significant antifibrotic properties of RXFP1 receptor agonists. These compounds have been shown to prevent and even reverse organ fibrosis in various animal models. rsc.orgresearchgate.net The mechanism behind these effects involves the modulation of key pathways in tissue remodeling.

In models of liver fibrosis, the small molecule agonist ML290 was found to significantly reduce collagen content and the expression of alpha-smooth muscle actin, a marker of activated hepatic stellate cells which are key contributors to liver fibrosis. endocrine-abstracts.orgnih.gov Gene expression analysis in these models revealed that ML290 treatment primarily affects pathways related to extracellular matrix remodeling and cytokine signaling. endocrine-abstracts.orgnih.gov Similarly, in rodent models of heart and lung disease, the peptide agonist B7-33 effectively prevented and reversed organ fibrosis and dysfunction. rsc.org It achieved this by reducing total lung collagen concentration and diminishing airway epithelial thickening in a model of chronic allergic airways disease. rsc.org

The antifibrotic actions are often mediated through complex signaling cascades. For instance, the effects of B7-33 are linked to the activation of RXFP1-angiotensin II type 2 receptor (AT2R) heterodimers, leading to downstream signaling of pERK1/2 and increased MMP-2 activity. rsc.orgrsc.org Another mechanism involves the activation of the PI3K-NOS-NO-cGMP signaling pathway, which inhibits TGF-β1 signaling. guidetopharmacology.org

Table 1: Effects of RXFP1 Agonists on Fibrosis-Related Markers in Preclinical Models

| Agonist | Model | Key Findings |

|---|---|---|

| ML290 | Carbon tetrachloride-induced mouse liver fibrosis | Reduced collagen content and α-smooth muscle actin expression. endocrine-abstracts.org |

| Human liver organoids with LPS-induced fibrosis | Dramatic reduction of type I collagen. endocrine-abstracts.orgnih.gov | |

| B7-33 | Rodent models of heart and lung disease | Prevented and reversed organ fibrosis and dysfunction. rsc.orgrsc.org |

| OVA-induced murine model of chronic allergic airways disease | Diminished airway epithelial thickening and total lung collagen concentration. rsc.org | |

| Relaxin | Rodent models of liver fibrosis | Decreased collagen accumulation and reduced hepatic stellate cell activation. nih.gov |

Cardioprotective and Vasodilatory Effects (e.g., improvements in cardiac function, vascular tone, hemodynamics)

RXFP1 receptor agonists have demonstrated significant cardioprotective and vasodilatory effects in preclinical models. These effects are attributed to their ability to improve cardiac function, modulate vascular tone, and positively influence hemodynamics. patsnap.comacs.orgbiorxiv.org

Activation of RXFP1 receptors, which are present in cardiovascular tissues, initiates signaling pathways that lead to vasodilation, helping to reduce blood pressure and improve blood flow. patsnap.comdovepress.com This vasodilatory response is often mediated by an increase in nitric oxide (NO) production. nih.gov For instance, studies on mouse mesenteric arteries have shown that relaxins induce NO-dependent vasodilation through the activation of endothelial RXFP1 receptors coupled to a Gαi2-protein/PI3Kß/γ/nitric oxide-coupled pathway. nih.gov

In a non-human primate model of cardiac dysfunction, chronic administration of the long-acting relaxin-2 analog, AZD3427, resulted in significant improvements in cardiac function. oup.com These improvements included increased ejection fraction, cardiac output, and stroke volume, along with a reduction in systemic vascular resistance, without adversely affecting heart rate or blood pressure. oup.com Similarly, in a mouse hemodynamics study, the Fc–relaxin-2 fusion, SE301, was shown to increase heart rate, comparable to the native relaxin-2 peptide, confirming its in vivo activity at RXFP1. acs.orgnih.gov

The peptide agonist B7-33 has also been shown to significantly reduce cardiac fibrosis and improve heart function in a rodent model of myocardial infarction. rsc.org Furthermore, the antifibrotic effects of RXFP1 agonists contribute to their cardioprotective actions by mitigating cardiac fibrosis, a common feature of chronic heart failure. patsnap.com

Table 2: Cardioprotective and Vasodilatory Effects of RXFP1 Agonists in Preclinical Models

| Agonist | Model | Key Findings |

|---|---|---|

| AZD3427 | Non-human primate model with cardiac dysfunction | Increased ejection fraction, cardiac output, and stroke volume; reduced systemic vascular resistance. oup.com |

| SE301 | Mouse hemodynamics study | Increased heart rate, comparable to native relaxin-2. acs.orgnih.gov |

| B7-33 | Rodent model of myocardial infarction | Reduced cardiac fibrosis and improved heart function. rsc.org |

| Relaxins | Mouse mesenteric arteries | Induced NO-dependent vasodilation. nih.gov |

Anti-inflammatory and Immunomodulatory Responses

Preclinical evidence highlights the anti-inflammatory and immunomodulatory properties of RXFP1 receptor agonists. patsnap.combiorxiv.org These compounds can influence various aspects of the inflammatory response, suggesting their therapeutic potential in conditions with a chronic inflammatory component.

Activation of RXFP1 can lead to a reduction in pro-inflammatory cytokines and inhibit the recruitment of leukocytes, which are key events in the inflammatory cascade. patsnap.com The signaling pathways involved in these anti-inflammatory effects include the activation of the cyclic AMP (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. patsnap.com

In the context of fibrosis, which often has an inflammatory component, the small molecule agonist ML290 was shown to affect cytokine signaling in activated human hepatic stellate cells. endocrine-abstracts.orgnih.gov This suggests that part of its antifibrotic action may be mediated through the modulation of inflammatory pathways.

Furthermore, relaxin has been shown to reduce the pro-fibrotic interaction between TGF-β1 and the myofibroblast NLRP3 inflammasome-produced IL-1β and IL-18. mdpi.com This indicates a direct inhibitory effect on a key inflammatory signaling complex within cells that drive fibrosis. The peptide agonist B7-33 also demonstrated therapeutic potential in a murine model of chronic inflammatory lung disease by reducing airway hyperresponsiveness. rsc.org

Impact on Specific Organ Systems (e.g., renal function, pulmonary remodeling, hepatic integrity)

The therapeutic potential of RXFP1 receptor agonists extends to various organ systems, with preclinical studies demonstrating beneficial effects on renal, pulmonary, and hepatic health. patsnap.combiorxiv.org

Renal Function: RXFP1 agonists have shown promise in improving renal health. Relaxin has been found to enhance renal blood flow and reduce fibrosis in the kidneys, suggesting its utility in treating chronic kidney disease. patsnap.com In hypertensive models, relaxin can mediate anti-fibrotic effects in the kidneys, partly through crosstalk with the angiotensin II type 2 receptor (AT2R). mdpi.com

Pulmonary Remodeling: In the context of lung diseases, RXFP1 agonists have demonstrated the ability to counteract pathological remodeling. The peptide agonist B7-33 was shown to diminish airway epithelial thickening and reduce total lung collagen in a murine model of chronic allergic airways disease, indicating its potential to reverse pulmonary fibrosis and improve lung function. rsc.org

Hepatic Integrity: RXFP1 agonists have significant protective effects on the liver. In various rodent models of liver fibrosis, relaxin treatment led to decreased collagen accumulation and reduced activation of hepatic stellate cells, which are central to the development of liver fibrosis. nih.gov The small molecule agonist ML290 has also shown potent antifibrotic effects in models of liver fibrosis, including a reduction of type I collagen in human liver organoids and decreased collagen content in a mouse model. endocrine-abstracts.orgnih.gov

Table 3: Effects of RXFP1 Agonists on Specific Organ Systems in Preclinical Models

| Organ System | Agonist | Model | Key Findings |

|---|---|---|---|

| Renal | Relaxin | Models of chronic kidney disease | Improved renal blood flow and reduced fibrosis. patsnap.com |

| Pulmonary | B7-33 | Murine model of chronic allergic airways disease | Diminished airway epithelial thickening and reduced total lung collagen. rsc.org |

| Hepatic | ML290 | Mouse model of liver fibrosis | Significantly reduced collagen content and α-smooth muscle actin expression. endocrine-abstracts.org |

| Relaxin | Rodent models of liver fibrosis | Decreased collagen accumulation and reduced hepatic stellate cell activation. nih.gov |

Neurobiological Effects (e.g., anxiolytic-like, metabolic regulation)

Preclinical research has begun to uncover the neurobiological effects of relaxin family peptides, particularly relaxin-3, and their interaction with receptors like RXFP1 and the more specific RXFP3. While this compound is the primary focus, it is important to note the broader context of relaxin peptide activity in the brain.

Anxiolytic-like Effects: There is growing evidence for the anxiolytic potential of activating relaxin peptide signaling pathways. Intracerebroventricular administration of a selective RXFP3 agonist has been shown to reduce anxiety- and depressive-like behaviors in rats. scienceopen.comnih.gov Specifically, in light-dark box and elevated plus maze experiments, an RXFP3 agonist decreased anxiety-like behaviors. nih.govfrontiersin.org These findings suggest that modulating this system could be a therapeutic strategy for anxiety and depression-related disorders. nih.gov

Metabolic Regulation: The relaxin-3/RXFP3 system is also implicated in the regulation of appetite and metabolism. nih.gov Central administration of relaxin-3 or a selective RXFP3 agonist has been shown to increase food intake and body weight in rats. frontiersin.orgmonash.edu Conversely, antagonizing the relaxin-3/RXFP3 system can reduce food intake in mouse models. frontiersin.org Chronic activation of RXFP3 receptors in the hypothalamus has been linked to a modest but significant increase in body weight and daily food intake. nih.gov These effects may be mediated in part through interactions with other neuropeptide systems, such as oxytocin (B344502) and vasopressin. nih.gov While these effects are primarily attributed to RXFP3, relaxin-3 can also activate RXFP1, suggesting a potential for cross-talk and a role for RXFP1 in these neurobiological processes. nih.gov

Exploration of this compound in Preclinical Combination Therapy Strategies

The potential for using RXFP1 receptor agonists in combination with other therapeutic agents is an emerging area of preclinical research. One notable example is the investigation of combining an RXFP1 agonist with a long-acting relaxin-2 analogue.

In a study utilizing a non-human primate model with cardiac dysfunction, the long-acting relaxin-2 analogue AZD3427 was engineered as a monovalent Fc–relaxin fusion. oup.com This approach was hypothesized to facilitate sustained activation of the RXFP1 receptor, leading to more pronounced and lasting biological effects compared to short-term infusions of standard relaxin. oup.com The successful demonstration of improved cardiac function with this long-acting agonist suggests that combination strategies aimed at maintaining prolonged RXFP1 activation could be a viable therapeutic approach for conditions like heart failure. oup.com The engineering of such long-acting agonists can be considered a form of combination therapy, where the relaxin peptide is combined with a component (the Fc fragment) that extends its half-life and enhances its therapeutic profile.

Structure Activity Relationship Sar and Rational Design Approaches for Rxfp1 Agonists

Rational Design Strategies for Enhanced Potency, Selectivity, and Functional Profile

Leveraging the understanding of these pharmacophoric elements, researchers have employed various strategies to design RXFP1 agonists with improved drug-like properties.

The significant challenge and cost of synthesizing the two-chain H2 relaxin peptide have driven the development of simplified, yet potent, peptide mimetics. irbm.com

Single-Chain Analogs: A major breakthrough was the design of single-chain peptides, primarily based on the relaxin B-chain, that retain high potency. irbm.com These mimetics are easier to synthesize and can be optimized for better pharmacokinetic properties. An important example is B7-33, a single-chain relaxin analog that acts as a functionally selective agonist at RXFP1. guidetopharmacology.orgtargetmol.com It preferentially activates the pERK pathway over the cAMP pathway, demonstrating that biased agonism is achievable, which can be leveraged to isolate specific therapeutic effects. guidetopharmacology.orgtargetmol.com

Lipidated Peptides: To extend the half-life and allow for less frequent administration, single-chain peptides have been modified through lipidation. acs.org Attaching a fatty acid chain, such as a C18 fatty acid, to the peptide backbone enhances its binding to serum albumin, thereby reducing clearance and prolonging its duration of action. acs.org This strategy has led to the identification of potent and long-acting single-chain mimetics suitable for development as treatments for chronic diseases. irbm.comacs.org

| Selected Peptide Mimetics | Description | Key Feature(s) |

| B7-33 | A single-chain (B-chain) relaxin analog. guidetopharmacology.orgtargetmol.com | Functionally selective agonist; preferentially activates the pERK pathway over cAMP. guidetopharmacology.orgtargetmol.com |

| Lipidated Analogs (e.g., Peptide 1) | Single-chain relaxin analogs modified with a C18 fatty acid. acs.org | Long-acting due to enhanced albumin binding, improved pharmacokinetic profile. acs.org |

| A(4-24)(B7-24)H2 | A synthetic peptide representing the minimal active core of H2 relaxin. guidetopharmacology.org | Improved selectivity for RXFP1 over the related RXFP2 receptor. guidetopharmacology.org |

The pursuit of an orally bioavailable RXFP1 agonist represents a key goal for chronic disease therapy. jst.go.jp This effort began with large-scale screening campaigns that identified the first validated small molecule agonist series.

Discovery from High-Throughput Screening (HTS): An extensive HTS campaign of over 350,000 compounds led to the discovery of ML290, the first potent and selective small-molecule agonist of RXFP1. nih.govresearchgate.net ML290 is an allosteric agonist that activates the receptor by binding within the transmembrane domain. guidetopharmacology.orgnih.gov

Lead Optimization: ML290 served as a crucial chemical probe and a starting point for intensive medicinal chemistry efforts. nih.govacs.org Optimization focused on improving potency, selectivity, and pharmacokinetic properties. This work led to the discovery of advanced compounds such as AZ7976, which exhibits sub-nanomolar potency and high selectivity for RXFP1. acs.orgnih.gov